Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate

Catalog No.
S13615518
CAS No.
M.F
C27H45N3O4
M. Wt
475.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxyca...

Product Name

Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate

IUPAC Name

(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid;N-cyclohexylcyclohexanamine

Molecular Formula

C27H45N3O4

Molecular Weight

475.7 g/mol

InChI

InChI=1S/C15H22N2O4.C12H23N/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19);11-13H,1-10H2/t11-;/m0./s1

InChI Key

MDGLAMPROYHLDD-MERQFXBCSA-N

Canonical SMILES

CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

C[C@@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate is a complex organic compound that combines the properties of dicyclohexylamine with a hydrazine derivative. Dicyclohexylamine itself is a secondary amine characterized by the presence of two cyclohexyl groups attached to a nitrogen atom, giving it the chemical formula C12H23N\text{C}_{12}\text{H}_{23}\text{N}. It appears as a colorless to pale yellow liquid with a distinct fishy odor and is sparingly soluble in water, making it more soluble in organic solvents like ethanol and ether . The compound has applications in various fields, including chemical synthesis, catalysis, and biological research.

Typical of amines, including:

  • Formation of Salts: It can react with acids to form crystalline salts.
  • Nucleophilic Substitution Reactions: Dicyclohexylamine can act as a nucleophile in reactions with electrophiles.
  • Dehydrogenation: Under certain conditions, it can undergo dehydrogenation to yield imines and other nitrogen-containing compounds .

The reactivity of dicyclohexylamine is influenced by its structure, allowing for diverse synthetic pathways.

Dicyclohexylamine exhibits notable biological activities. It has been identified as an inhibitor of plant spermidine synthase, which plays a crucial role in polyamine biosynthesis. Research indicates that this inhibition can lead to increased levels of spermine without significantly affecting the synthesis of other metabolites like 1-aminocyclopropane-1-carboxylate. This property makes dicyclohexylamine valuable for studying metabolic pathways in plants .

Additionally, dicyclohexylamine has been employed in the development of sensors for detecting explosives such as trinitrotoluene (TNT), demonstrating its utility beyond traditional chemical applications .

The synthesis of dicyclohexylamine typically involves:

  • Catalytic Hydrogenation: Aniline can be hydrogenated using catalysts like ruthenium or palladium to yield dicyclohexylamine alongside cyclohexylamine.
  • Reductive Amination: Cyclohexanone can react with ammonia or cyclohexylamine under reductive conditions to produce dicyclohexylamine.
  • Pressure Hydrogenation: Diphenylamine can be converted into dicyclohexylamine through hydrogenation using supported catalysts .

These methods highlight the versatility and accessibility of dicyclohexylamine in synthetic chemistry.

Dicyclohexylamine finds applications across various industries:

  • Catalysts: Used in the production of paints, varnishes, and inks.
  • Rubber Industry: Functions as an antioxidant and vulcanization accelerator.
  • Corrosion Inhibitors: Employed in steam pipes and boilers to prevent corrosion.
  • Agrochemicals and Textile Chemicals: Acts as a precursor or intermediate in the synthesis of various agrochemical products.
  • Sensors: Utilized in colorimetric sensors for detecting explosives .

These applications underscore its importance in both industrial and research settings.

Studies on the interactions of dicyclohexylamine reveal its potential toxicity and reactivity. It is corrosive and can cause severe irritation upon contact with skin or eyes. Inhalation may lead to respiratory distress, while high exposure levels can result in nausea and convulsions. Due to its reactivity with oxidizing agents and strong acids, careful handling is essential .

Research into its biological interactions has shown that dicyclohexylamine's inhibition of spermidine synthase affects polyamine metabolism, which is crucial for plant growth and development.

Dicyclohexylamine shares structural similarities with several other amines but possesses unique characteristics that differentiate it:

Compound NameStructure TypeUnique Features
CyclohexylaminePrimary amineSimpler structure; less sterically hindered
BenzylamineAromatic amineContains an aromatic ring; different reactivity
DiphenylamineTertiary amineContains two phenyl groups; higher steric hindrance
N,N-DimethylcyclohexylamineSecondary amineContains methyl groups; different solubility properties

Dicyclohexylamine's dual cyclohexane structure provides distinct physical properties and reactivity patterns compared to these similar compounds, making it particularly useful in specific applications such as catalysis and biological studies.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

475.34100693 g/mol

Monoisotopic Mass

475.34100693 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-10

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